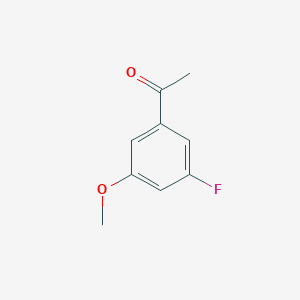

1-(3-Fluoro-5-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluoro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanone group.

Métodos De Preparación

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of fluoro-substituted benzoic acid derivatives with thionyl chloride, followed by further reactions with diethyl malonate and other reagents .

Análisis De Reacciones Químicas

1-(3-Fluoro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Aplicaciones Científicas De Investigación

1-(3-Fluoro-5-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .

Comparación Con Compuestos Similares

1-(3-Fluoro-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

2-Bromo-5-fluoro-2-methoxyacetophenone: This compound has a similar structure but with a bromo group instead of a fluoro group.

1-(3-Fluoro-4-methoxyphenyl)ethanone: This compound differs in the position of the methoxy group on the phenyl ring.

1-(3-Fluoro-5-methoxyphenyl)propanone: This compound has an additional carbon in the ethanone group, forming a propanone.

Actividad Biológica

1-(3-Fluoro-5-methoxyphenyl)ethanone, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities, particularly in relation to its potential as an anticancer agent and its effects on various biological pathways. This article summarizes the findings from diverse studies, highlighting its mechanisms of action, efficacy in different cancer cell lines, and other biological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which may influence its biological activity through electronic and steric effects. The structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes which are crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, affecting cellular responses such as apoptosis and proliferation .

Efficacy in Cancer Cell Lines

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.095 | Induces apoptosis, inhibits tubulin polymerization |

| Hs578T (Triple-negative) | 0.033 | Disruption of microtubule dynamics |

| MDA-MB-231 (Breast Cancer) | 0.620 | Modulation of apoptotic pathways |

The compound demonstrated significant antiproliferative activity at nanomolar concentrations in multiple studies, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Studies

In a recent study published in MDPI, researchers synthesized several derivatives of this compound and assessed their anticancer activities. Notably, derivatives with additional functional groups exhibited enhanced potency against MCF-7 cells, with IC50 values significantly lower than those of existing treatments .

Another investigation highlighted the compound's ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic factors like Bax. This dual action contributes to the compound's effectiveness as an anticancer agent .

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for other biological activities:

Propiedades

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFKUZHHUNUCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.